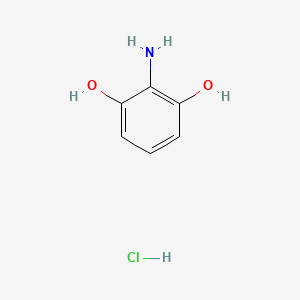

2-Aminoresorcinol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4666. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVNXPCVVNCPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883517 | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-60-6 | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoresorcinol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoresorcinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminoresorcinol Hydrochloride

Introduction

2-Aminoresorcinol hydrochloride, with the CAS number 634-60-6, is a chemical compound that serves as a valuable intermediate in various synthetic processes.[1][2] This technical guide provides an in-depth overview of its fundamental properties, tailored for researchers, scientists, and professionals in drug development. The document outlines its chemical and physical characteristics, safety information, and generalized experimental protocols for its analysis.

Chemical and Physical Properties

The basic properties of this compound are summarized in the tables below, providing a concise reference for laboratory use.

Table 1: Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| Synonyms | 2-amino-resorcinohydrochloride, 2-AMINO-1,3-BENZENEDIOL HYDROCHLORIDE, 2-aminobenzene-1,3-diol;hydrochloride[1][] |

| CAS Number | 634-60-6[1] |

| Molecular Formula | C6H8ClNO2[1][] |

| Molecular Weight | 161.59 g/mol [1][] |

| InChI Key | QOVNXPCVVNCPQC-UHFFFAOYSA-N[] |

| SMILES | C1=CC(=C(C(=C1)O)N)O.Cl[] |

| EINECS Number | 211-210-9[1] |

| MDL Number | MFCD00050691 |

Table 2: Physical Properties

| Property | Value |

| Appearance | Solid[] |

| Purity | 95% to >98% (Varies by supplier)[2][] |

| Density | 1.412 g/cm³[][4] |

Note: Experimental properties such as melting point and solubility for this compound are not consistently reported across publicly available sources. For comparison, the related compound 4-aminoresorcinol hydrochloride has a reported melting point of 220 °C (with decomposition).[5][6]

Safety and Handling

Understanding the safety profile of a chemical is paramount for its proper handling in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions

| Category | Information |

| GHS Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

| Storage Class | 11 (Combustible Solids) |

| WGK | WGK 3 (Water endangering) |

For more detailed safety information, it is crucial to consult the full Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the chemical's structure and its properties, as well as a generalized workflow for its characterization.

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. A common method is the capillary melting point determination.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

-

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of a compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the carbon-hydrogen framework of the molecule.[7] 1H and 13C NMR are standard techniques.

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Data Acquisition: The prepared sample is placed in an NMR tube and analyzed using an NMR spectrometer. The resulting spectrum provides information on the chemical environment of the protons and carbon atoms.[7]

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.[7]

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is scanned with infrared radiation, and the absorption bands corresponding to different functional groups (e.g., O-H, N-H, aromatic C-H) are recorded.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Purpose: To analyze for the presence of chromophores and for quantitative analysis.[7]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water) that does not absorb in the region of interest.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic of the compound.

-

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound was not found, the synthesis of the related compound, 4,6-diaminoresorcinol dihydrochloride, provides insight into the potential synthetic strategies for aminophenols. One documented method involves the catalytic hydrogenation of a dinitro precursor.

This process involves the reduction of nitro groups to amino groups and the cleavage of protecting groups, followed by salt formation with hydrochloric acid.[8]

Applications

This compound is primarily used as a chemical intermediate in various synthetic applications.[2] Its structural motifs, an aminophenol, are found in a range of more complex molecules, suggesting its utility in the synthesis of dyes, pharmaceutical compounds, and other specialty chemicals. For instance, the related compound 4-aminoresorcinol hydrochloride has been used in enzyme assays.[6]

Conclusion

This technical guide provides a foundational understanding of this compound for scientific professionals. The presented data, compiled from various chemical and safety databases, offers a quick reference for its properties and handling. While specific experimental protocols and biological pathway information are limited, the generalized methods and workflows described herein provide a solid basis for the characterization and use of this compound in a research and development setting. It is always recommended to refer to supplier-specific documentation for the most accurate and detailed information.

References

- 1. 634-60-6 CAS Manufactory [m.chemicalbook.com]

- 2. This compound, CasNo.634-60-6 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

- 6. 4-AMINORESORCINOL HYDROCHLORIDE | 34781-86-7 [chemicalbook.com]

- 7. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 8. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Aminoresorcinol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoresorcinol hydrochloride (CAS No. 634-60-6), also known as 2,6-dihydroxyaniline hydrochloride, is a fine chemical intermediate with significant applications in the pharmaceutical sector. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an in-depth look at its primary application as a key starting material in the synthesis of the antibiotic rifalazil. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Compound Properties

This compound is a stable, solid compound. Its key properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₆H₈ClNO₂ | [][2] |

| Molecular Weight | 161.59 g/mol | [][2] |

| Appearance | Solid | [] |

| Synonyms | 2,6-dihydroxyaniline hydrochloride, 2-amino-1,3-benzenediol hydrochloride | [2] |

| CAS Number | 634-60-6 | [][2] |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS of 2-Aminoresorcinol): The mass spectrum of the free base, 2-Aminoresorcinol, shows a molecular ion peak (M+) at m/z 125, corresponding to its molecular weight.[3]

Synthesis of this compound

A common synthetic route to aminophenol hydrochlorides involves the reduction of a corresponding nitrophenol followed by treatment with hydrochloric acid. While a specific, detailed experimental protocol for the industrial synthesis of this compound is not widely published, a general laboratory-scale procedure can be inferred from standard organic chemistry practices. The synthesis typically proceeds via the nitration of resorcinol followed by a reduction of the nitro group.

Conceptual Synthesis Pathway:

Conceptual synthesis of this compound.

Experimental Protocol (General Procedure):

Materials:

-

2-Nitroresorcinol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization if isolating the free base)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

Procedure:

-

Reduction of 2-Nitroresorcinol:

-

In a round-bottom flask, dissolve 2-nitroresorcinol in a suitable solvent such as ethanol.

-

For reduction with tin(II) chloride, add a stoichiometric excess of SnCl₂·2H₂O dissolved in concentrated HCl to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Alternatively, for catalytic hydrogenation, suspend a catalytic amount of Pd/C in the ethanolic solution of 2-nitroresorcinol and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Isolation of this compound:

-

If using the tin reduction method, the product is already in a hydrochloric acid medium. Upon completion of the reaction, the mixture can be cooled to induce precipitation of the hydrochloride salt.

-

If catalytic hydrogenation was used, after filtering off the catalyst, add a stoichiometric amount of concentrated hydrochloric acid to the solution to precipitate the hydrochloride salt.

-

The precipitated this compound is then collected by filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.

-

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and solvent choice should be optimized for specific laboratory settings.

Application in Pharmaceutical Synthesis: Intermediate for Rifalazil

A significant industrial application of this compound is its use as a crucial intermediate in the synthesis of the antibiotic rifalazil.[4] Rifalazil is a potent rifamycin-class antibiotic. The synthesis involves the condensation of 2-Aminoresorcinol with a modified rifamycin derivative.

Reaction Pathway:

The core of this synthesis is the reaction between the amino group of 2-Aminoresorcinol and the aldehyde group of 3-formylrifamycin SV. This reaction forms a new carbon-nitrogen bond, leading to the formation of a Schiff base intermediate, which then cyclizes to form the final rifalazil structure.

Synthesis of Rifalazil from 3-Formylrifamycin SV and 2-Aminoresorcinol.

Experimental Protocol (Conceptual):

Materials:

-

3-Formylrifamycin SV

-

This compound

-

A suitable organic solvent (e.g., tetrahydrofuran, chloroform)

-

A mild base (e.g., triethylamine) to liberate the free amine

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of Reactants:

-

In a reaction vessel under an inert atmosphere, dissolve 3-formylrifamycin SV in a suitable anhydrous organic solvent.

-

In a separate flask, suspend this compound in the same solvent and add a stoichiometric amount of a mild base, such as triethylamine, to neutralize the hydrochloride and generate the free 2-Aminoresorcinol in situ.

-

-

Condensation Reaction:

-

Add the solution/suspension of 2-Aminoresorcinol to the solution of 3-formylrifamycin SV at room temperature with stirring.

-

The reaction progress can be monitored by TLC or high-performance liquid chromatography (HPLC). The reaction may be gently heated to drive it to completion.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield pure rifalazil.

-

Quantitative Data:

While specific yields from industrial processes are proprietary, laboratory-scale syntheses of similar rifamycin derivatives via condensation reactions can achieve yields ranging from moderate to high, depending on the purity of the starting materials and the optimization of reaction conditions.

Other Potential Applications

2-Aminoresorcinol and its derivatives have been investigated for other applications, although these are less prominent than its role in rifalazil synthesis.

-

Enzyme Inhibition: While some resorcinol derivatives are known tyrosinase inhibitors, one study reported that 2-Aminoresorcinol was inactive as an inhibitor of potato phenoloxidase (a type of tyrosinase).[5] This suggests that its potential in this area may be limited, but further research with other enzymes could be warranted.

-

Dye Synthesis: As an aminophenol, 2-Aminoresorcinol has the functional groups necessary to act as a precursor in the synthesis of certain types of dyes, although specific examples of commercially significant dyes derived from this compound are not widely documented.

Conclusion

This compound is a valuable chemical intermediate, with its most critical role being in the synthesis of the antibiotic rifalazil. Its synthesis from readily available starting materials and its specific reactivity make it an important compound for the pharmaceutical industry. This guide has provided an overview of its properties, a general synthesis protocol, and a detailed look at its primary application, aiming to equip researchers and drug development professionals with the foundational knowledge needed to work with this compound. Further research into its potential applications in other areas of chemical synthesis remains a possibility.

References

An In-depth Technical Guide to the Synthesis of 2-Aminoresorcinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Aminoresorcinol hydrochloride, a valuable intermediate in the pharmaceutical and chemical industries. This document details the core synthetic steps, including experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The most common and efficient pathway for the synthesis of this compound is a two-step process commencing with the nitration of resorcinol to yield 2-nitroresorcinol. This intermediate is then subjected to a reduction of the nitro group to form 2-aminoresorcinol, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Unraveling the Core Mechanism of Action: A Technical Guide to 2-Aminoresorcinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoresorcinol hydrochloride is a synthetic organic compound that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a potent enzyme inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway affected, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Uncompetitive Inhibition of α-Glucosidase

The principal mechanism of action of 2-aminoresorcinol is the potent and selective inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.[1][2] Unlike many other α-glucosidase inhibitors that exhibit competitive inhibition, 2-aminoresorcinol functions as an uncompetitive inhibitor .[1][3] This signifies that it does not bind to the active site of the free enzyme but rather to the enzyme-substrate complex. This mode of inhibition is significant as its efficacy is not overcome by increasing substrate concentrations.

The inhibition of α-glucosidase by 2-aminoresorcinol delays the breakdown of complex carbohydrates, such as sucrose and maltose, into absorbable monosaccharides like glucose. This action effectively reduces the rate of glucose absorption from the intestine into the bloodstream, thereby lowering postprandial blood glucose levels. The primary targets of 2-aminoresorcinol within the intestine are the α-glucosidase enzyme complexes, namely maltase-glucoamylase (MG) and sucrase-isomaltase (SI).

Quantitative Data: Inhibitory Potency

While direct IC50 values for this compound are not consistently reported across literature, the inhibitory potency has been quantified through the determination of the inhibition constant (K'i). Studies on a closely related derivative, an N-acetylated form of a 2-aminoresorcinol ligand, provide valuable insight into its efficacy. The uncompetitive inhibition constants for this derivative against intestinal maltase and sucrase are presented below.

| Enzyme Target | Substrate | Inhibitor | Inhibition Constant (K'i) |

| Rat Intestinal Maltase | Maltose | N-acetylated 2-aminoresorcinol derivative | 10.6 µM |

| Rat Intestinal Sucrase | Sucrose | N-acetylated 2-aminoresorcinol derivative | 14.9 µM |

Signaling Pathway

The primary signaling pathway influenced by this compound is the pathway of carbohydrate digestion and absorption in the small intestine. By inhibiting α-glucosidase, it directly modulates the rate of glucose release and subsequent uptake into the circulation.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the determination of α-glucosidase inhibitory activity using rat intestinal acetone powder as the enzyme source.

Materials:

-

Rat intestinal acetone powder

-

0.1 M Phosphate buffer (pH 6.8)

-

Substrate solution: 5.0 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer

-

This compound (test compound)

-

Acarbose (positive control)

-

0.2 M Sodium carbonate solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Suspend rat intestinal acetone powder in 0.1 M phosphate buffer. Centrifuge the suspension and collect the supernatant containing the crude α-glucosidase enzyme.

-

Assay Mixture: In a 96-well microplate, add 50 µL of the enzyme solution to each well.

-

Inhibitor Addition: Add 50 µL of varying concentrations of this compound (or acarbose) dissolved in phosphate buffer to the respective wells. A control well should contain 50 µL of phosphate buffer instead of the inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Workflow for Determining Inhibition Kinetics

Conclusion

The core mechanism of action of this compound is its function as a potent, uncompetitive inhibitor of intestinal α-glucosidase. This activity leads to a reduction in the rate of carbohydrate digestion and glucose absorption, highlighting its potential as a therapeutic agent for managing postprandial hyperglycemia. The provided quantitative data, experimental protocols, and pathway visualizations offer a foundational understanding for researchers and professionals in the field of drug discovery and development. Further research into the specific binding interactions and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. 2-Aminoresorcinol is a potent alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Synthesis and the intestinal glucosidase inhibitory activity of 2-aminoresorcinol derivatives toward an investigation of its binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Aminoresorcinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoresorcinol hydrochloride, a fine chemical with the CAS number 634-60-6, has carved a niche for itself as a valuable intermediate in the synthesis of pharmaceuticals and as a coupler in the dye industry. This technical guide delves into the discovery, history, chemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to drug development. While a singular "discovery" paper for this simple salt is not readily identifiable, its history is intrinsically linked to the broader development of aminophenols and resorcinol derivatives, which have been subjects of scientific inquiry since the 19th century.

Historical Context: The Rise of Aminophenols and Resorcinols

The story of this compound is rooted in the burgeoning field of organic chemistry in the late 19th century. The term "aminophenol" first appeared in scientific literature around 1896, marking a period of intense investigation into the synthesis and properties of substituted aromatic compounds. These efforts were largely driven by the burgeoning synthetic dye industry, which sought novel chromophores and coupling agents.

Resorcinol (1,3-dihydroxybenzene) itself has a rich history, with its synthesis and use in resins and dyes being well-established by the late 1800s. The introduction of an amino group to the resorcinol framework, creating aminoresorcinols, opened up new avenues for creating a diverse palette of colors and for exploring the potential biological activities of these new molecules. Early research into aminophenols revealed their utility not only as dye precursors but also as photographic developers and, significantly, as medicinal agents. The development of iconic drugs like paracetamol (acetaminophen) from p-aminophenol derivatives underscored the pharmaceutical potential of this class of compounds.

While the precise first synthesis of this compound is not documented in a landmark publication, its preparation would have been a logical extension of the established methods for creating aminophenols and their salts during this era of chemical exploration.

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-amino-1,3-benzenediol. The addition of hydrochloric acid improves the stability and water solubility of the parent compound. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 634-60-6 | [Various Chemical Suppliers] |

| Molecular Formula | C₆H₈ClNO₂ | [BOC Sciences] |

| Molecular Weight | 161.59 g/mol | [BOC Sciences] |

| Appearance | White to off-white solid | [ChemicalBook] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [General knowledge of hydrochloride salts] |

| pKa | Not available |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR would display distinct signals for the six carbon atoms of the benzene ring, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to O-H and N-H stretching, aromatic C-H stretching, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum of the free base, 2-Aminoresorcinol, shows a molecular ion peak corresponding to its molecular weight (125.13 g/mol ).[1]

Experimental Protocols: Synthesis of 2-Aminoresorcinol

The most common laboratory synthesis of 2-Aminoresorcinol involves the reduction of 2-Nitroresorcinol. The hydrochloride salt can then be readily prepared by treating the resulting amine with hydrochloric acid.

Synthesis of 2-Nitroresorcinol (Precursor)

A detailed protocol for the nitration of resorcinol to yield 2-nitroresorcinol is described in the literature. One method involves the use of a nitrating agent in the presence of a catalyst.

-

Materials: Resorcinol, sodium nitrite, hydrogen peroxide, Fe-Al-MCM-41 molecular sieves, phosphate buffer (pH=7), ethyl acetate, petroleum ether, acetone.

-

Procedure:

-

Dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH=7).

-

Add 60 mmol of sodium nitrite to the solution.

-

Separately, dissolve 4 mmol of hydrogen peroxide in 10 mL of phosphate buffer and add it to the reaction mixture after 15 minutes.

-

Add 0.06 g of Fe-Al-MCM-41 molecular sieves to initiate the reaction.

-

Stir the reaction mixture at room temperature for 80 minutes.

-

After the reaction is complete, extract the filtrate with ethyl acetate (2 x 80 mL).

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on a silica gel column using a 1:1 mixture of petroleum ether and acetone as the eluent to isolate 2-nitroresorcinol.[2][3]

-

Synthesis of 2-Aminoresorcinol

The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method.

-

Materials: 2-Nitroresorcinol, ethanol, 10% Palladium on carbon (Pd/C) catalyst, hydrogen gas.

-

Procedure:

-

Dissolve 1.00 g (6.45 mmol) of 2-Nitroresorcinol in 10 mL of ethanol.

-

Add 340 mg (0.32 mmol) of 10% Pd/C catalyst to the solution at room temperature.

-

Stir the reaction mixture under a hydrogen atmosphere for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, remove the insoluble catalyst by filtration.

-

Remove the solvent by distillation under reduced pressure to obtain 2-aminoresorcinol as a brown crystalline product (779 mg, 97% yield).[4]

-

Preparation of this compound

-

Procedure:

-

Dissolve the crude 2-Aminoresorcinol in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid or pass hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Applications in Drug Development and Biological Activity

The primary interest in 2-Aminoresorcinol and its derivatives in the pharmaceutical industry stems from two key areas: its role as a synthetic intermediate and its intrinsic biological activity.

Synthetic Intermediate:

2-Aminoresorcinol serves as a building block for more complex molecules. Its bifunctional nature, possessing both amino and hydroxyl groups, allows for a variety of chemical transformations. A notable example is its use as an intermediate in the synthesis of rifalazil , a rifamycin-based antibiotic.

Biological Activity: A Potent Alpha-Glucosidase Inhibitor

Perhaps the most significant discovery regarding the biological activity of 2-Aminoresorcinol is its potent inhibitory effect on alpha-glucosidase .[5][6] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of alpha-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes.

A study investigating a series of aminoresorcinols found that 2-Aminoresorcinol itself is a potent inhibitor of rat intestinal alpha-glucosidase.[5] The mode of inhibition was determined to be uncompetitive , which is a relatively uncommon mechanism for glucosidase inhibitors.[7] This suggests that 2-Aminoresorcinol binds to the enzyme-substrate complex, providing a unique avenue for the design of novel antidiabetic agents.

Further structure-activity relationship (SAR) studies have revealed that modifications to the amino and phenolic hydroxyl groups generally lead to a decrease in inhibitory activity. However, methylation of a phenolic hydroxyl group or substitution at the 4-position of the aromatic ring can maintain or even enhance activity.[7] This information is crucial for the rational design of new and more effective alpha-glucosidase inhibitors based on the 2-aminoresorcinol scaffold.

Other Applications

Beyond its pharmaceutical relevance, this compound continues to be used in the dye industry as a coupling component in oxidative hair dyes. Its ability to react with a developer molecule (an oxidizing agent) within the hair shaft leads to the formation of larger, colored molecules that are trapped, resulting in a permanent hair color. The specific color produced depends on the other dye components used in the formulation.

Conclusion

This compound, while not a compound with a dramatic discovery story, represents a valuable molecule whose history is intertwined with the evolution of industrial and medicinal chemistry. From its origins as a dye intermediate to its recognition as a potent and mechanistically unique alpha-glucosidase inhibitor, it continues to be a compound of interest for researchers in various fields. The detailed synthetic protocols and an understanding of its biological activity provide a solid foundation for its use in the synthesis of novel compounds and for the development of new therapeutic agents, particularly in the area of metabolic diseases. This in-depth guide serves as a comprehensive resource for scientists and professionals seeking to understand and utilize the full potential of this compound.

References

- 1. 2-Aminoresorcinol | C6H7NO2 | CID 69451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Nitroresorcinol synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Nitroresorcinol | 601-89-8 [chemicalbook.com]

- 4. 2-Amino-1,3-benzenediol | 3163-15-3 [chemicalbook.com]

- 5. 2-Aminoresorcinol is a potent alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis and the intestinal glucosidase inhibitory activity of 2-aminoresorcinol derivatives toward an investigation of its binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Properties of 2-Amino-1,3-Benzenediol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2-amino-1,3-benzenediol hydrochloride (also known as 2-aminoresorcinol hydrochloride). This compound is a subject of interest in medicinal chemistry, particularly for its potential as an enzyme inhibitor. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activity to serve as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

2-Amino-1,3-benzenediol hydrochloride is a white to off-white crystalline solid that is soluble in water.[1] It is the hydrochloride salt of 2-amino-1,3-benzenediol, a resorcinol derivative. The presence of the hydrochloride salt enhances the compound's stability, preventing oxidation that can occur with the free base form.

Table 1: Physicochemical Properties of 2-Amino-1,3-benzenediol Hydrochloride and its Free Base

| Property | Value (Hydrochloride) | Value (Free Base) | Reference |

| CAS Number | 634-60-6 | 3163-15-3 | [1] |

| Molecular Formula | C₆H₈ClNO₂ | C₆H₇NO₂ | [1] |

| Molecular Weight | 161.59 g/mol | 125.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Brown crystalline solid | [1][2] |

| Solubility | Soluble in water | Data not available | [1] |

| Melting Point | Data not available | 153-155 °C (decomposition) | [2] |

Synthesis and Characterization

Synthesis of 2-Amino-1,3-benzenediol

A common method for the synthesis of 2-amino-1,3-benzenediol is through the catalytic hydrogenation of 2-nitroresorcinol.[2]

Experimental Protocol:

-

Dissolve 2-nitroresorcinol (1.00 g, 6.45 mmol) in ethanol (10 mL).

-

Add 10% Palladium on carbon (Pd/C) catalyst (340 mg, 0.32 mmol) to the solution at room temperature.

-

Stir the reaction mixture under a hydrogen atmosphere for 6 hours.

-

Monitor the reaction for completion.

-

Upon completion, remove the insoluble catalyst by filtration.

-

Remove the solvent by distillation under reduced pressure to yield the brown crystalline product, 2-aminoresorcinol.[2]

Caption: Synthesis of 2-Amino-1,3-benzenediol.

Preparation of 2-Amino-1,3-benzenediol Hydrochloride

The hydrochloride salt is typically prepared to enhance the stability of the aminobenzenediol. While a specific detailed protocol for 2-amino-1,3-benzenediol hydrochloride was not found in the searched literature, a general procedure involves dissolving the free base in a suitable solvent and treating it with hydrochloric acid.

General Experimental Protocol:

-

Dissolve the crude 2-amino-1,3-benzenediol in water, potentially with gentle heating.

-

Filter the solution to remove any remaining catalyst.

-

Add concentrated hydrochloric acid to the filtrate to precipitate the hydrochloride salt.

-

Cool the mixture to facilitate complete precipitation.

-

Collect the white precipitate by filtration and wash with a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum.

Spectral Data

¹H NMR (400 MHz, CD₃OD/CDCl₃ = 1/20): δ 6.54 (t, J = 8 Hz, 1H), 6.37 (d, J = 8 Hz, 2H).[2]

Note: The ¹³C NMR, FT-IR, and detailed mass spectrometry data for 2-amino-1,3-benzenediol hydrochloride have not been reported in the reviewed literature.

Theoretical and Computational Properties

A dedicated computational study on 2-amino-1,3-benzenediol hydrochloride using methods like Density Functional Theory (DFT) was not found in the surveyed literature. Such studies would provide valuable insights into its electronic structure, including bond lengths, bond angles, Mulliken charges, and HOMO/LUMO energies, which are crucial for understanding its reactivity and interaction with biological targets.

Biological Activity and Mechanism of Action

2-Amino-1,3-benzenediol has been identified as a potent inhibitor of α-glucosidase.[1] α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

The mechanism of inhibition by 2-amino-1,3-benzenediol has been characterized as uncompetitive .[1] This means that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme or competing with the substrate for the active site.

Caption: Uncompetitive Inhibition of α-Glucosidase.

This mode of inhibition suggests that 2-amino-1,3-benzenediol binds to an allosteric site on the α-glucosidase enzyme that only becomes available after the substrate has bound to the active site. This binding event then locks the substrate in the active site, preventing its conversion to product and the release of glucose.

Applications in Drug Development

The potent and uncompetitive α-glucosidase inhibitory activity of 2-amino-1,3-benzenediol makes it an interesting lead compound for the development of novel therapeutics for the management of type 2 diabetes. Uncompetitive inhibitors can be particularly effective as their potency increases with increasing substrate concentration, a condition that occurs after a carbohydrate-rich meal.

Further research is warranted to explore the structure-activity relationship of 2-aminoresorcinol derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Computational modeling and further in-vitro and in-vivo studies will be crucial in advancing this compound from a research tool to a potential clinical candidate.

Conclusion

2-Amino-1,3-benzenediol hydrochloride is a stable form of a potent uncompetitive α-glucosidase inhibitor. While detailed experimental and computational data for the hydrochloride salt are limited, the available information on its synthesis and biological activity provides a strong foundation for its further investigation in the context of drug discovery and development. This technical guide summarizes the current knowledge and highlights the areas where further research is needed to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to 2-Aminoresorcinol Hydrochloride: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminoresorcinol hydrochloride, a potent enzyme inhibitor with potential applications in drug development. This document details its chemical synthesis, physicochemical properties, and biological activity, with a focus on its role as an α-glucosidase inhibitor. Experimental protocols and quantitative data are presented to facilitate further research and application.

Chemical Properties and Data

This compound, also known as 2-amino-1,3-benzenediol hydrochloride, is a water-soluble crystalline solid.[1] Its chemical structure consists of a benzene ring substituted with two hydroxyl groups and an amino group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of 2-Aminoresorcinol and its Hydrochloride Salt

| Property | 2-Aminoresorcinol (Free Base) | This compound | Reference(s) |

| CAS Number | 3163-15-3 | 634-60-6 | [2][] |

| Molecular Formula | C₆H₇NO₂ | C₆H₈ClNO₂ | [2][] |

| Molecular Weight | 125.13 g/mol | 161.59 g/mol | [2][] |

| Appearance | Brown crystalline solid | White to off-white crystalline solid | [1][4] |

| Melting Point | 153-155 °C (decomposition) | Not readily available | [4] |

| Solubility | Soluble in polar organic solvents | Soluble in water | [1] |

Table 2: Spectroscopic Data for 2-Aminoresorcinol (Free Base)

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (CD₃OD/CDCl₃ = 1/20, 400 MHz) δ: 6.54 (1H, t, J = 8 Hz), 6.37 (2H, d, J = 8 Hz) | [4] |

| Mass Spectrometry | m/z: 125 (M+), 107, 52 | [2] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the reduction of a nitro precursor followed by salt formation.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Aminoresorcinol Hydrochloride

For Immediate Release

Shanghai, China – December 30, 2025 – 2-Aminoresorcinol hydrochloride, a versatile aromatic amine, is gaining significant traction within the scientific community for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of its core research applications, focusing on its role as a potent enzyme inhibitor and a valuable synthetic intermediate. The information is tailored for researchers, scientists, and drug development professionals, presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Core Properties and Synthesis

This compound, with the CAS number 634-60-6, is the hydrochloride salt of 2-amino-1,3-benzenediol.[1] Its chemical structure, featuring a benzene ring substituted with two hydroxyl groups and an amino group, makes it a valuable building block in organic synthesis.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈ClNO₂ | [4] |

| Molecular Weight | 161.59 g/mol | [5] |

| Appearance | White to off-white solid | |

| IUPAC Name | 2-aminobenzene-1,3-diol;hydrochloride | [6] |

Synthesis of 2-Amino-1,3-benzenediol

A common precursor to the hydrochloride salt is 2-amino-1,3-benzenediol. A detailed synthesis protocol involves the reduction of 2-nitroresorcinol.

Experimental Protocol: Synthesis of 2-Amino-1,3-benzenediol

-

Materials: 2-Nitroresorcinol, Ethanol, 10% Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

Dissolve 2-nitroresorcinol (1.00 g, 6.45 mmol) in ethanol (10 mL).

-

Add 10% Pd/C catalyst (340 mg, 0.32 mmol) to the solution at room temperature under a hydrogen atmosphere.

-

Stir the reaction mixture for 6 hours.

-

Upon completion, remove the insoluble material by filtration.

-

Remove the solvent by distillation under reduced pressure to yield the brown crystalline product, 2-aminoresorcinol.

-

-

Yield: 779 mg (97%).

-

Characterization:

-

Melting point: 153-155 °C (decomposition).

-

¹H NMR (CD₃OD/CDCl₃ = 1/20, 400 MHz) δ: 6.37 (2H, d, J = 8 Hz), 6.54 (1H, t, J = 8 Hz).

-

This protocol is for the synthesis of the free base, 2-amino-1,3-benzenediol. The hydrochloride salt can be subsequently prepared by treating the free base with hydrochloric acid.

Primary Research Application: α-Glucosidase Inhibition

A significant area of research for 2-aminoresorcinol is its potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion.[7][8] This makes it a compound of interest for the management of type 2 diabetes.

Mechanism of Action: Uncompetitive Inhibition

Research has shown that 2-aminoresorcinol acts as an uncompetitive inhibitor of rat intestinal α-glucosidase.[7][8][9] This means it binds to the enzyme-substrate complex, rather than the free enzyme, preventing the formation of the product. This specific mode of inhibition can offer advantages in terms of efficacy and side-effect profiles compared to other types of inhibitors.

Signaling Pathway of α-Glucosidase in Carbohydrate Metabolism

The following diagram illustrates the role of α-glucosidase in the breakdown of carbohydrates and how its inhibition by compounds like this compound can impact this pathway.

As depicted in Figure 1, α-glucosidase, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates, breaking down disaccharides into glucose, which is then absorbed into the bloodstream.[10] this compound inhibits this enzyme, thereby slowing down the release and absorption of glucose, which can help in managing postprandial hyperglycemia.[10]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

The following is a generalized protocol for assessing the α-glucosidase inhibitory activity of a compound.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃) to stop the reaction

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of the α-glucosidase enzyme, pNPG, test compound, and acarbose in phosphate buffer.

-

In a 96-well plate, add a solution of the test compound at various concentrations.

-

Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a further specified time (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Application as a Pharmaceutical Intermediate

Beyond its direct biological activity, this compound serves as a crucial intermediate in the synthesis of more complex molecules.[11] Resorcinol and its derivatives are widely used in the pharmaceutical industry to construct various drug scaffolds.[2][12] The presence of multiple reactive sites on the 2-aminoresorcinol molecule allows for diverse chemical modifications, making it a versatile starting material for the synthesis of novel therapeutic agents. While specific examples of its use in the synthesis of marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds.

Future Research Directions

The potent and uncompetitive α-glucosidase inhibitory activity of this compound warrants further investigation. Future research should focus on:

-

In vivo efficacy studies: To confirm its anti-hyperglycemic effects in animal models of diabetes.

-

Pharmacokinetic and toxicological profiling: To assess its safety and metabolic fate.

-

Structure-activity relationship (SAR) studies: To design and synthesize derivatives with improved potency and selectivity.[9]

-

Exploration of other therapeutic targets: The unique chemical structure of this compound may lend itself to interactions with other enzymes or receptors, opening up new avenues for drug discovery.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Aminoresorcinol | 3163-15-3 | FA15389 | Biosynth [biosynth.com]

- 4. 2-Aminoresorcinol HCl | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Aminoresorcinol | C6H7NO2 | CID 69451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminoresorcinol is a potent alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Synthesis and the intestinal glucosidase inhibitory activity of 2-aminoresorcinol derivatives toward an investigation of its binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

Structural Analogs of 2-Aminoresorcinol Hydrochloride: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoresorcinol hydrochloride, a substituted benzene-1,3-diol, presents a versatile scaffold for the development of novel therapeutic agents. Its structural analogs have garnered significant interest due to their diverse pharmacological activities, ranging from enzyme inhibition to antioxidant and anticancer properties. This technical guide provides an in-depth overview of the core structural analogs of 2-aminoresorcinol, detailing their synthesis, biological activities, and structure-activity relationships (SAR). Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the underlying scientific principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of drugs based on the 2-aminoresorcinol scaffold.

Introduction

Resorcinol (1,3-dihydroxybenzene) and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of an amino group at the 2-position, as seen in 2-aminoresorcinol, provides a key vector for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. Analogs of 2-aminoresorcinol have been investigated for various therapeutic applications, leveraging the unique electronic and structural features of the substituted resorcinol core.

This guide focuses on the synthesis and biological evaluation of structural analogs derived from the 2-aminoresorcinol framework. We will explore key therapeutic areas where these analogs have shown promise, including tyrosinase inhibition for hyperpigmentation disorders, antioxidant activity for mitigating oxidative stress-related diseases, and potential as anticancer and anti-inflammatory agents.

Synthesis of 2-Aminoresorcinol Analogs

The synthesis of 2-aminoresorcinol analogs typically involves multi-step reaction sequences starting from commercially available resorcinol or substituted aniline precursors. Key synthetic strategies include electrophilic aromatic substitution to introduce functional groups onto the resorcinol ring, followed by modification of the amino group.

A general synthetic approach involves the nitration of a protected resorcinol derivative, followed by reduction of the nitro group to an amine. The amino group can then be acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems.

General Synthetic Workflow:

Caption: General synthetic workflow for 2-aminoresorcinol analogs.

Biological Activities and Structure-Activity Relationships (SAR)

Structural modifications to the 2-aminoresorcinol scaffold have a profound impact on biological activity. The following sections summarize the key findings in major therapeutic areas.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation. Resorcinol derivatives are potent tyrosinase inhibitors, and the introduction of an amino group at the 2-position offers opportunities for further optimization.

The core structure for potent inhibition is often a 4-(2-amino-1,3-thiazol-4-yl) resorcinol.[1] Alkylation or acylation of the 2-amino group on the thiazole ring can significantly enhance inhibitory activity.[1] A clear structure-activity relationship exists, where the hydrophobicity of the substituent at the 2-amino position plays a crucial role in potency.[1][2][3]

Table 1: Tyrosinase Inhibitory Activity of 2-Aminoresorcinol Analogs

| Compound ID | R-Group on Amino | IC50 (µM) | Reference |

| W495 | H | ~50 | [1] |

| Analog 1 | n-Butyl | 1.2 | [1] |

| Analog 2 | n-Hexyl | 0.8 | [1] |

| 3g | di-n-butylamino | 0.0122 | [2][3] |

Antioxidant Activity

The phenolic hydroxyl groups of the resorcinol core contribute to the antioxidant properties of these analogs by scavenging free radicals. The introduction of an amino group and other substituents can modulate this activity.

Studies on 2-acetyl-4-aminoresorcinol derivatives have demonstrated significant radical scavenging activity in DPPH and ABTS assays.[4] These compounds have also been shown to induce the expression of heme oxygenase-1 (ho-1), a key enzyme in the cellular antioxidant defense system.[4]

Table 2: Antioxidant Activity of 2-Aminoresorcinol Analogs

| Compound | Assay | Activity (% scavenging) | Reference |

| Compound 1 | DPPH | ~85% | [4] |

| Compound 2 | DPPH | ~75% | [4] |

Signaling Pathway for Antioxidant Activity:

Caption: Proposed antioxidant signaling pathway for 2-aminoresorcinol analogs.

Anticancer and Other Activities

While direct studies on this compound analogs in cancer are limited in the provided search results, the broader class of resorcinol and aminophenol derivatives has shown promise. The structural similarities suggest that 2-aminoresorcinol analogs could be explored for antiproliferative and other biological activities. For instance, various kinase enzymes and transferases, which are often implicated in cancer, involve reactive oxygen species (ROS) in their mechanisms, providing a potential link for the activity of antioxidant resorcinol derivatives.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2-aminoresorcinol analogs.

Synthesis of 2-Acetyl-4-aminoresorcinol Derivatives

This protocol is based on the synthesis of new amide compounds from resorcinol.[4]

-

Acetylation: Resorcinol is acetylated to introduce an acetyl group.

-

Nitration: The acetylated resorcinol is nitrated to introduce a nitro group.

-

Reduction: The nitro group is subsequently reduced to an amino group to yield the 4-aminoresorcinol derivative.

-

Structure Determination: The final products are characterized using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

In Vitro Antioxidant Assays

This protocol is adapted from studies on resorcinol derivatives.[4]

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: The synthesized compounds are dissolved in a suitable solvent and mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the compound). Ascorbic acid is typically used as a positive control.

-

Preparation of ABTS Radical Cation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

-

Reaction Mixture: The synthesized compounds are added to the ABTS•+ solution.

-

Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay.

Tyrosinase Inhibition Assay

This protocol is based on the evaluation of resorcinol derivatives as tyrosinase inhibitors.

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a substrate (e.g., L-DOPA) in phosphate buffer (pH 6.8) is prepared.

-

Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: The enzyme, inhibitor, and buffer are pre-incubated.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at 475 nm.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

Experimental Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of 2-aminoresorcinol analogs.

Conclusion and Future Directions

The 2-aminoresorcinol scaffold represents a promising starting point for the development of novel therapeutics. The available literature demonstrates that structural modifications, particularly at the amino and 4-positions of the resorcinol ring, can lead to potent and selective inhibitors of various biological targets. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new analogs with improved efficacy and safety profiles.

Future research in this area should focus on:

-

Expansion of the Analog Library: Synthesis of a wider range of derivatives to explore a more diverse chemical space.

-

Broader Biological Screening: Evaluation of analogs against a wider panel of biological targets to identify new therapeutic applications.

-

In Vivo Studies: Preclinical evaluation of lead compounds in animal models to assess their efficacy, pharmacokinetics, and safety.

-

Computational Modeling: Utilization of in silico tools for the rational design and optimization of new analogs.

By leveraging the information presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of next-generation therapeutics based on the versatile 2-aminoresorcinol scaffold.

References

chemical reactions involving 2-Aminoresorcinol hydrochloride

An In-depth Technical Guide to the Chemical Reactions of 2-Aminoresorcinol Hydrochloride

Introduction

This compound, with the chemical formula C₆H₈ClNO₂, is a versatile aromatic compound that serves as a key building block in the synthesis of a variety of complex organic molecules.[][2][3] Structurally, it is a dihydroxyaniline derivative, possessing an amine group and two hydroxyl groups on a benzene ring. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor for the synthesis of heterocyclic compounds, particularly phenoxazinones, and for the development of azo dyes. This technical guide provides a comprehensive overview of the core , focusing on oxidation, condensation, and diazotization-coupling reactions. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers, scientists, and professionals in drug development.

Oxidation to Phenoxazinone Derivatives

The oxidation of o-aminophenols is a fundamental method for constructing the phenoxazinone core, a heterocyclic scaffold present in numerous natural products and pharmacologically active compounds. 2-Aminoresorcinol, as an o-aminophenol derivative, readily undergoes oxidative cyclization to form substituted aminophenoxazinones. This transformation can be achieved through enzymatic, metal-catalyzed, or chemical oxidation methods.

Enzymatic and Metal-Catalyzed Oxidation

Recent advancements in green chemistry have highlighted the use of enzymes and metal complexes for phenoxazinone synthesis under mild conditions.[4]

-

Laccase-Catalyzed Oxidation: Laccases, such as CotA-laccase from Bacillus subtilis, can efficiently catalyze the aerobic oxidation of o-aminophenols in aqueous systems. The proposed mechanism involves an initial single-electron oxidation of the substrate, leading to the formation of the phenoxazinone structure with water as the only byproduct.[4] This method is environmentally friendly and offers high substrate adaptability.[4]

-

Metal Complex Catalysis: Various transition metal complexes, particularly those involving cobalt, copper, and iron, have demonstrated significant catalytic activity in phenoxazinone synthesis.[4] For instance, certain cobalt(II) complexes with polypyridine ligands have shown high catalytic turnover rates (Kcat) for the aerobic oxidation of o-aminophenol, mimicking the function of phenoxazinone synthase.[4]

Data Presentation: Catalytic Oxidation of o-Aminophenol Derivatives

| Catalyst System | Substrate | Oxidant | Solvent | Conditions | Yield (%) | Kcat (h⁻¹) | Reference |

| CotA-Laccase | o-Aminophenols | O₂ (air) | Aqueous Buffer | Mild, rt | Not specified | Not specified | [4] |

| Cobalt(II) Complex 2 | o-Aminophenol | O₂ (air) | Methanol | rt | High | 500.4 | [4] |

| Cobalt(II) Complex 3 | o-Aminophenol | O₂ (air) | Methanol | rt | High | 508.9 | [4] |

| Cobalt(II) Complex 4 | o-Aminophenol | O₂ (air) | Methanol | rt | High | 511.2 | [4] |

| cis-Dichlorocobalt(II) 26 | o-Aminophenol | O₂ (air) | Methanol | rt | High | 201.24 | [4] |

| cis-Dichlorocobalt(II) 27 | o-Aminophenol | O₂ (air) | Methanol | rt | High | 249.57 | [4] |

Note: Data is for the general oxidation of o-aminophenols, which serves as a model for the reactivity of 2-Aminoresorcinol.

Experimental Protocol: General Laccase-Catalyzed Synthesis of Phenoxazinone

-

Preparation of Reaction Mixture: Dissolve the this compound substrate in an appropriate aqueous buffer system (e.g., sodium phosphate buffer, pH 7.0).

-

Enzyme Addition: Introduce the laccase enzyme (e.g., CotA-laccase) to the reaction mixture. The enzyme loading should be optimized for the specific substrate and scale.

-

Reaction: Stir the mixture vigorously at room temperature, open to the atmosphere to ensure a sufficient supply of oxygen.

-

Monitoring: Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenoxazinone derivative.

Visualization: Phenoxazinone Synthesis

Caption: General workflow for catalytic synthesis of phenoxazinones.

Diazotization and Azo Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization followed by azo coupling to produce a wide range of azo dyes.[5] This classic reaction sequence is a cornerstone of dye chemistry.

-

Diazotization: The amine group of this compound reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is a weak electrophile that reacts with an electron-rich coupling component, such as another molecule of resorcinol, phenol, or naphthol derivatives, via an electrophilic aromatic substitution reaction.[5][6] The hydroxyl groups of 2-Aminoresorcinol make it highly activated for this type of reaction.

Data Presentation: Azo Dyes from Aromatic Amines

| Diazo Component | Coupling Component | Reaction Medium | Yield (%) | λmax (nm) | Reference |

| 2,4-Dichloroaniline | Resorcinol | NaOH (aq) | 82.62 | 540-675 (general range) | [5] |

| Aniline | 2-Naphthol | HCl, NaOH (aq) | 94.61 | Not specified | |

| 1-Amino-2-naphthol-4-sulphonic acid | 1-Naphthol | HCl, NaNO₂ (aq) | Good | Not specified | [6] |

| 1-Amino-2-naphthol-4-sulphonic acid | 2-Naphthol | HCl, NaNO₂ (aq) | Good | Not specified | [6] |

Note: This table provides examples of azo dye synthesis to illustrate the general process applicable to 2-Aminoresorcinol.

Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization:

-

Dissolve this compound (1 equivalent) in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes.

-

-

Preparation of Coupling Solution:

-

Dissolve the coupling component (e.g., resorcinol, 1 equivalent) in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

A colored precipitate (the azo dye) should form immediately.

-

Continue stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Filter the precipitated dye using vacuum filtration.

-

Wash the filter cake with cold water to remove excess salts and impurities.

-

Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

-

Dry the final product in a vacuum oven.

-

Visualization: Azo Dye Synthesis Pathway

Caption: Reaction pathway for the synthesis of azo dyes.

Condensation Reactions with Carbonyls

The resorcinol moiety within the 2-Aminoresorcinol structure is highly reactive towards condensation with aldehydes and ketones, typically under acidic conditions.[7][8] These reactions can lead to the formation of larger, complex molecules.

-

Reaction with Ketones: The acid-catalyzed reaction of resorcinols with α,β-unsaturated ketones can form benzopyran derivatives.[7] Similarly, reaction with simple ketones like acetone can lead to flavan-type structures.[7]

-

Reaction with Aldehydes: Condensation with aldehydes can produce calix[3]resorcinarenes, which are macrocyclic molecules with a three-dimensional structure.[8] The amine group on 2-Aminoresorcinol can also participate, potentially forming Schiff bases or influencing the cyclization process. A condensation reaction is one in which two molecules combine to form a single, larger molecule, with the loss of a small molecule such as water.[9]

Experimental Protocol: General Acid-Catalyzed Condensation with a Ketone

-

Reactant Mixture: Dissolve this compound and the ketone (e.g., mesityl oxide, 1-2 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: After cooling to room temperature, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.

-

Purification: Purify the resulting product by column chromatography or recrystallization.

Visualization: Logical Flow of Condensation

Caption: Experimental workflow for condensation reactions.

References

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of Resorcinol with alpha,beta-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 2-Aminoresorcinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for 2-Aminoresorcinol hydrochloride. The information compiled is intended to guide researchers in the synthesis, purification, and analysis of this compound, which serves as a valuable intermediate in the development of pharmaceuticals and other specialty chemicals.

Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClNO₂ | [1][] |

| Molecular Weight | 161.59 g/mol | [1][] |

| Appearance | Solid | [] |

| Purity | ≥95% - 98% (typical commercial grades) | [1][] |

| IUPAC Name | 2-aminobenzene-1,3-diol;hydrochloride | [] |

| CAS Number | 634-60-6 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from resorcinol: 1) nitration to form 2-nitroresorcinol, and 2) subsequent reduction of the nitro group to an amine and formation of the hydrochloride salt.

Step 1: Synthesis of 2-Nitroresorcinol (Intermediate)

This protocol is adapted from the nitration of resorcinol.

Materials:

-

Resorcinol

-

Sodium Nitrite (NaNO₂)

-

Hydrogen Peroxide (H₂O₂)

-

Phosphate buffer (pH 7)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Petroleum ether

-

Acetone

Procedure:

-

In a well-ventilated fume hood, dissolve 1 mmol of resorcinol in 40 mL of phosphate buffer (pH=7) at room temperature.

-

Add 60 mmol of sodium nitrite to the solution.

-

Separately, dissolve 4 mmol of hydrogen peroxide in 10 mL of phosphate buffer. Add this solution dropwise to the resorcinol-nitrite mixture over 15 minutes.

-

The reaction can be catalyzed, for example, by adding a suitable catalyst like Fe-Al-MCM-41 molecular sieves (0.06 g) to initiate the reaction.[3]

-

Stir the reaction mixture at room temperature for approximately 80 minutes.

-

Upon completion, extract the aqueous mixture with ethyl acetate (2 x 80 mL).

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and acetone (1:1 v/v) to isolate 2-nitroresorcinol.[3]

Step 2: Reduction of 2-Nitroresorcinol and Formation of Hydrochloride Salt

This protocol is based on the catalytic hydrogenation of nitroarenes.[4]

Materials:

-

2-Nitroresorcinol

-

Ethanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the purified 2-nitroresorcinol (1.00 g, 6.45 mmol) in ethanol (10 mL).[5]

-

Carefully add 10% Pd/C catalyst (e.g., ~5-10 mol%) to the solution under an inert atmosphere.

-

Subject the mixture to a hydrogen atmosphere (e.g., balloon or hydrogenation apparatus) and stir vigorously for 6 hours at room temperature.[5]

-